molecular formula C18H19F2N3O3S B2497508 N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946355-94-8

N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2497508
CAS RN: 946355-94-8
M. Wt: 395.42
InChI Key: PRPUJXGUXTVALZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves multi-step chemical reactions, starting from basic chemical precursors to the final compound. For example, Liu Chuan-xiang (2006) describes a synthetic approach starting from 3,5-difluoropropiophenone, through steps including bromination, amination, cyclization, and acidification, achieving a total yield of 77.3% (Liu Chuan-xiang, 2006).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray diffraction analysis, spectral data, and other structural elucidation techniques. For instance, F. Kaynak, S. Özbey, and N. Karalı (2013) synthesized and analyzed the structure of related compounds, revealing interactions like N-H···O hydrogen bonds and the planarity of the indole heterocycle, which are crucial for understanding the chemical behavior and reactivity of the molecule (Kaynak, Özbey, & Karalı, 2013).

Chemical Reactions and Properties

Chemical properties of such molecules are influenced by their functional groups, leading to specific reactions under various conditions. For example, reactions of vinylmagnesium bromide with morpholine or piperidine-N-sulphenyl chlorides afford N-ethenylthio-morpholine and -piperidine, demonstrating the molecule's reactive sites and potential for further chemical transformations (Baudin, Julia, & Ruel, 1987).

Physical Properties Analysis

Physical properties such as melting points, solubility, and phase transitions are critical for understanding the compound's behavior in different environments. Dan Liu, Hui Liang, and Jiang Lu (2023) discussed the synthesis and properties of a thermoresponsive polymer with structural similarities, highlighting the influence of polymerization and solvent type on transition temperatures, which could be relevant for understanding the physical behavior of this compound in various solvents (Liu, Liang, & Lu, 2023).

Scientific Research Applications

KCNQ2 Potassium Channel Opener for Migraine Treatment

A study developed an orally bioavailable KCNQ2 potassium channel opener that demonstrated significant activity in a rat model of migraine, reducing the number of cortical spreading depressions induced by potassium chloride (Wu et al., 2003). This research highlights the therapeutic potential of morpholine derivatives in neurological conditions.

Neurokinin-1 Receptor Antagonist for Emesis and Depression

Another study synthesized a water-soluble neurokinin-1 receptor antagonist that showed high efficacy in pre-clinical tests relevant to emesis and depression, indicating its potential for clinical administration in these conditions (Harrison et al., 2001).

Ionic Liquids and Thermal Stability

Research on N-alkyl- and N-fluoroalkyl-substituted oxazolidinium- and morpholinium-based quaternary salts and ionic liquids has shown that these compounds exhibit long liquid ranges and thermal stabilities exceeding 400 degrees Celsius, making them of interest for applications requiring thermal stability (Kim et al., 2004).

Anticancer Activity

A novel approach to synthesize α-aminophosphonate derivatives containing a 2-oxoquinoline structure demonstrated moderate to high levels of antitumor activities against various cancer cell lines, suggesting the potential of such compounds as anticancer agents (Fang et al., 2016).

properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O3S/c19-13-1-2-14(20)15(9-13)22-18(25)17(24)21-10-16(12-3-8-27-11-12)23-4-6-26-7-5-23/h1-3,8-9,11,16H,4-7,10H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPUJXGUXTVALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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